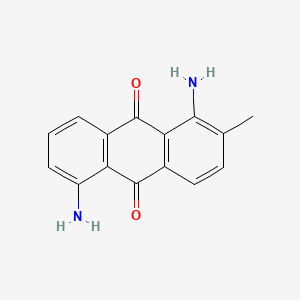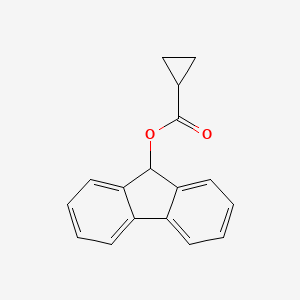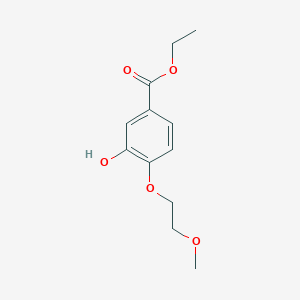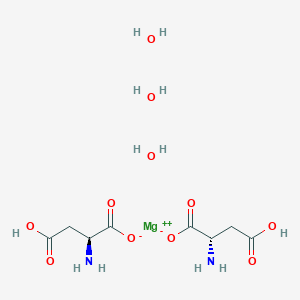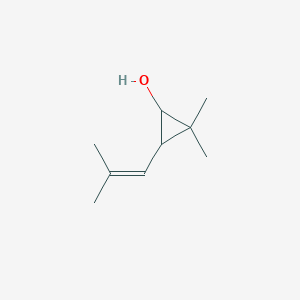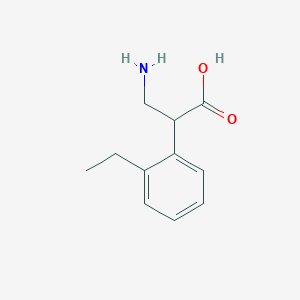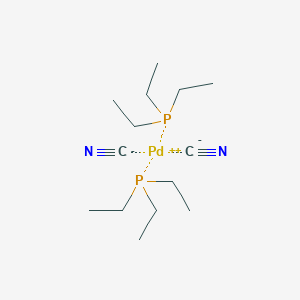
trans-Dicyanobis(triethylphosphine)palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Dicyanobis(triethylphosphine)palladium: is an organometallic compound that features a palladium center coordinated to two cyanide ligands and two triethylphosphine ligands. This compound is of interest due to its applications in catalysis and organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dicyanobis(triethylphosphine)palladium typically involves the reaction of palladium(II) chloride with triethylphosphine and potassium cyanide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or acetonitrile. The general reaction scheme is as follows: [ \text{PdCl}_2 + 2 \text{P(C}_2\text{H}_5\text{)}_3 + 2 \text{KCN} \rightarrow \text{trans-Pd(CN)}_2(\text{P(C}_2\text{H}_5\text{)}_3)_2 + 2 \text{KCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic cyanide reagents.
化学反応の分析
Types of Reactions: trans-Dicyanobis(triethylphosphine)palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or even to metallic palladium.
Substitution: The cyanide or triethylphosphine ligands can be substituted by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions often involve the use of other phosphines, amines, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of palladium complexes with different ligands.
科学的研究の応用
Chemistry: trans-Dicyanobis(triethylphosphine)palladium is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly significant. It can be used to create pharmaceuticals and other bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its catalytic properties are harnessed to improve the efficiency and selectivity of various chemical processes.
作用機序
The mechanism by which trans-Dicyanobis(triethylphosphine)palladium exerts its catalytic effects involves the coordination of the palladium center to substrates, facilitating their activation and subsequent reaction. The palladium center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles. The triethylphosphine ligands stabilize the palladium center, while the cyanide ligands can participate in electron transfer processes.
類似化合物との比較
trans-Dichlorobis(triethylphosphine)palladium(II): Similar structure but with chloride ligands instead of cyanide.
trans-Dichlorobis(triphenylphosphine)palladium(II): Similar structure but with triphenylphosphine ligands.
Bis(triphenylphosphine)palladium(II) dichloride: Another palladium complex with different phosphine ligands.
Uniqueness: trans-Dicyanobis(triethylphosphine)palladium is unique due to the presence of cyanide ligands, which can influence the electronic properties of the palladium center and affect its reactivity. The triethylphosphine ligands also provide a different steric and electronic environment compared to other phosphine ligands, making this compound distinct in its catalytic behavior.
特性
分子式 |
C14H30N2P2Pd |
|---|---|
分子量 |
394.8 g/mol |
IUPAC名 |
palladium(2+);triethylphosphane;dicyanide |
InChI |
InChI=1S/2C6H15P.2CN.Pd/c2*1-4-7(5-2)6-3;2*1-2;/h2*4-6H2,1-3H3;;;/q;;2*-1;+2 |
InChIキー |
JOGWHLFNLFTXDV-UHFFFAOYSA-N |
正規SMILES |
CCP(CC)CC.CCP(CC)CC.[C-]#N.[C-]#N.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


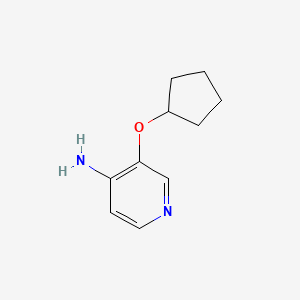
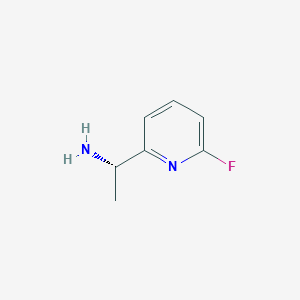
![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)

![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
